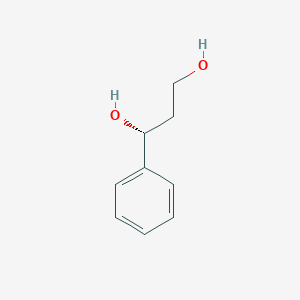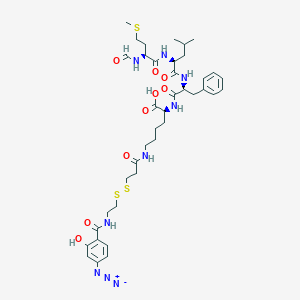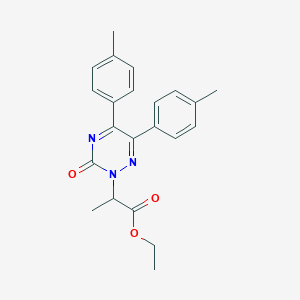
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester is a chemical compound that has been widely studied in scientific research. It is commonly referred to as ethyl 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1,2,4-triazine-2-acetate or simply as EBA. This compound has been found to have several applications in the field of chemistry and biochemistry, including its use as a starting material for the synthesis of other compounds, as well as its potential use as a drug.
Mécanisme D'action
The mechanism of action of EBA is not yet fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EBA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the prevention and treatment of cancer.
Effets Biochimiques Et Physiologiques
EBA has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. EBA has also been found to induce the production of reactive oxygen species, which are important in the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
EBA has several advantages and limitations for use in lab experiments. One of its main advantages is its potential as a drug candidate, particularly in the treatment of cancer. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with. EBA is also relatively unstable, which can make it difficult to store and transport.
Orientations Futures
There are several future directions for research on EBA. One area of research is the development of new synthetic methods for the compound, which could improve its stability and solubility. Another area of research is the investigation of its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EBA and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of EBA can be achieved through several methods, including the reaction of 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1,2,4-triazine-2-acetic acid with ethyl chloroformate. This reaction results in the formation of EBA as an ethyl ester. Other methods of synthesis have also been reported, including the use of other esterifying agents and the use of different reaction conditions.
Applications De Recherche Scientifique
EBA has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential applications as a drug, particularly in the treatment of cancer and other diseases. Several studies have reported the anticancer activity of EBA, which is believed to be due to its ability to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
108734-89-0 |
|---|---|
Nom du produit |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester |
Formule moléculaire |
C22H23N3O3 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
ethyl 2-[5,6-bis(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C22H23N3O3/c1-5-28-21(26)16(4)25-22(27)23-19(17-10-6-14(2)7-11-17)20(24-25)18-12-8-15(3)9-13-18/h6-13,16H,5H2,1-4H3 |
Clé InChI |
WZDWERCRCNVQJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
SMILES canonique |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Synonymes |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl -3-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



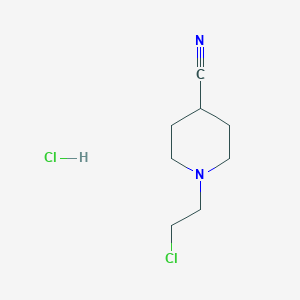
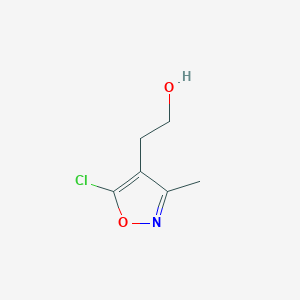
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)



